N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)acetamide
Description
N-(5-(tert-Butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)acetamide is a synthetic acetamide derivative featuring a benzodioxole core substituted with a tert-butyl group at position 5 and a trichloromethyl group at position 2.
Properties
IUPAC Name |
N-[5-tert-butyl-2-(trichloromethyl)-1,3-benzodioxol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl3NO3/c1-8(19)18-14(13(15,16)17)20-10-6-5-9(12(2,3)4)7-11(10)21-14/h5-7H,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOOZJVXHIHRAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(OC2=C(O1)C=C(C=C2)C(C)(C)C)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of tert-butyl and trichloromethyl groups: These groups can be introduced via Friedel-Crafts alkylation and halogenation reactions, respectively.
Acetamide formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to benzo[d][1,3]dioxole derivatives. For instance, derivatives of benzo[d][1,3]dioxole have shown promising cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The synthesized compounds demonstrated significant antitumor activity, with some exhibiting IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
Mechanisms of Action
The mechanisms through which these compounds exert their anticancer effects include the inhibition of epidermal growth factor receptor (EGFR) activity and induction of apoptosis via mitochondrial pathways. Research has indicated that certain derivatives can effectively modulate cell cycle progression and promote apoptosis in cancer cells .
Synthetic Utility
Organic Synthesis Intermediates
N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)acetamide can serve as an important intermediate in organic synthesis. Its unique structural features allow it to participate in various chemical reactions typical of carbamates and amides. This includes nucleophilic substitution reactions and the formation of more complex molecular architectures.
Reactivity and Mechanism
The compound's ability to act as both a nucleophile and electrophile under different conditions enhances its versatility in synthetic pathways. For example, it can be utilized in the synthesis of other bioactive molecules by modifying its functional groups to create derivatives with enhanced biological properties.
Case Studies
Case Study 1: Anticancer Screening
In a study assessing the anticancer potential of various benzo[d][1,3]dioxole derivatives, this compound was included among the tested compounds. The results indicated that it exhibited notable cytotoxicity against multiple cancer cell lines, suggesting its potential as a lead compound for further development .
Case Study 2: Synthetic Pathway Development
Another research initiative focused on optimizing synthetic pathways involving this compound as an intermediate. The study detailed reaction conditions that maximized yield and purity while minimizing by-products, demonstrating the compound's utility in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.
Comparison with Similar Compounds
N-(Benzo[d][1,3]dioxol-5-yl)-2-(Benzylthio)acetamide (K-16)
- Structure : Lacks tert-butyl and trichloromethyl groups; instead, it has a benzylthio substituent.
- Synthesis : Prepared via oxalyl chloride-mediated condensation of 2-(benzylthio)acetic acid with benzo[d][1,3]dioxol-5-amine (62% yield) .
- Bioactivity : Demonstrated root growth modulation in Arabidopsis thaliana at 0.1 µM, comparable to the auxin analog NAA .
- Key Difference : The absence of halogenated groups reduces lipophilicity compared to the trichloromethyl-containing target compound.
ASN90 ((S)-N-(5-(4-(1-(Benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide)
- Structure : Incorporates a benzodioxole-piperazine-thiadiazole scaffold.
- Bioactivity: Acts as an O-GlcNAcase inhibitor with neuroprotective effects in tauopathies and synucleinopathies .
- Key Difference : The piperazine-thiadiazole extension enhances target specificity for enzymatic inhibition, unlike the simpler acetamide substitution in the target compound.
Halogenated Acetamide Derivatives
2-(Benzo[d]oxazol-2-ylthio)-N-(5-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-yl)acetamide (5j)
- Structure : Combines a trifluoromethylphenyl group with a benzoxazole-thiadiazole core.
- Bioactivity : Exhibited neuroprotective effects via MAO-B and cholinesterase inhibition (IC₅₀: 0.028 mM for MAO-A) .
- Comparison : The trifluoromethyl group enhances metabolic stability, while the trichloromethyl group in the target compound may offer stronger halogen bonding for antimicrobial activity .
N-(5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide Derivatives
- Structure : Chlorophenyl and thiadiazole substituents.
- Bioactivity : Reported antibacterial activity against Staphylococcus aureus (MIC: 4 µg/mL) .
Tert-Butyl-Substituted Acetamides
N-(5-(tert-Butyl)-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
- Structure : Features a tert-butyl group on a thiadiazole ring.
- Synthesis : Prepared via nucleophilic substitution of chloroacetyl chloride with 5-(tert-butyl)-1,3,4-thiadiazol-2-amine .
- Comparison : The tert-butyl group in both compounds increases steric bulk, but the benzodioxole core in the target compound may enhance π-π stacking in enzyme binding .
Structural-Activity Relationship (SAR) Analysis
Predicted Physicochemical Properties :
- LogP : ~3.5 (high due to trichloromethyl and tert-butyl groups).
- Solubility : Low aqueous solubility; soluble in DMSO or dichloromethane.
- Melting Point : Estimated 150–170°C (based on analogs like 5j: 188–190°C) .
Biological Activity
N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)acetamide is a complex organic compound with potential biological activities. The compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, which is known for its diverse applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzo[d][1,3]dioxole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of tert-butyl and trichloromethyl groups can be accomplished via Friedel-Crafts alkylation and halogenation reactions, respectively.
- Acetamide Formation : The final step involves reacting the intermediate with acetic anhydride or acetyl chloride to form the acetamide derivative.
These synthetic routes are crucial for optimizing yield and purity, as well as for exploring various derivatives that may enhance biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, compounds containing benzo[d][1,3]dioxole rings have demonstrated significant antitumor activity in various cancer cell lines. Specifically:
- IC50 Values : Some derivatives have shown IC50 values lower than 5 µM against HepG2 (human liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines, indicating potent antiproliferative effects compared to standard drugs like doxorubicin .
- Mechanism of Action : The anticancer mechanisms involve inhibition of epidermal growth factor receptor (EGFR), modulation of apoptosis pathways (involving proteins like Bax and Bcl-2), and disruption of cell cycle progression .
Antimicrobial Activity
Compounds similar to this compound have also been evaluated for their antimicrobial properties:
- Broad-Spectrum Activity : Studies indicate that derivatives exhibit high antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed minimum inhibitory concentrations (MICs) as low as 80 nM against Staphylococcus aureus and Sarcina species .
- Mechanisms : The antimicrobial action is likely due to disruption of bacterial cell membranes or interference with vital metabolic pathways.
Study 1: Anticancer Efficacy in HepG2 Cells
A study evaluated the anticancer activity of a series of compounds related to this compound. The results indicated that:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 4.52 | HepG2 |
| Compound B | 1.54 | HCT116 |
| Doxorubicin | 7.46 | HepG2 |
This study demonstrated that some derivatives were significantly more effective than doxorubicin .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related compounds:
| Compound | MIC (nM) | Bacterial Strain |
|---|---|---|
| Compound C | 80 | Staphylococcus aureus |
| Compound D | 110 | Sarcina |
| Standard Antibiotic | 200 | Various |
These results suggest that certain derivatives possess strong antibacterial effects, warranting further exploration for therapeutic uses .
Q & A
Q. Q1: What are the critical steps for synthesizing N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)acetamide, and how can purity be ensured at each stage?
Methodological Answer:
- Key Steps :
- Amide Coupling : React the benzo[d][1,3]dioxole precursor with chloroacetyl chloride in the presence of triethylamine (TEA) as a base and dioxane as a solvent .
- Functionalization : Introduce the tert-butyl and trichloromethyl groups via nucleophilic substitution or Friedel-Crafts alkylation under controlled temperature (20–25°C) .
- Purity Control :
Advanced Synthesis Challenges
Q. Q2: How can researchers resolve contradictions in yield outcomes when varying reaction solvents (e.g., dioxane vs. DMF)?
Methodological Answer:
- Solvent Effects :
- Resolution Strategy :
- Use design of experiments (DoE) to optimize solvent polarity and boiling points.
- Validate stability of intermediates via thermogravimetric analysis (TGA) .
Structural Confirmation Techniques
Q. Q3: Which spectroscopic methods are most reliable for confirming the tert-butyl and trichloromethyl substituents in this compound?
Methodological Answer:
- 1H/13C NMR :
- Mass Spectrometry (HRMS) :
- X-ray Crystallography : Resolves steric effects of bulky substituents .
Biological Activity Profiling
Q. Q4: What in vitro assays are suitable for evaluating the potential therapeutic activity of this compound?
Methodological Answer:
- Target Identification :
- Assay Design :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) .
- Anti-inflammatory : ELISA-based TNF-α inhibition in macrophages .
- Dose Optimization : IC50 determination via sigmoidal curve fitting .
Stability and Degradation Analysis
Q. Q5: How can researchers assess the hydrolytic stability of the trichloromethyl group under physiological conditions?
Methodological Answer:
- Simulated Conditions :
- Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours .
- Analytical Tools :
Computational Modeling
Q. Q6: Which quantum-chemical methods are appropriate for predicting the compound’s reactivity and electronic properties?
Methodological Answer:
- DFT Calculations :
- MD Simulations :
- Simulate solvation in water/DMSO using GROMACS to assess aggregation tendencies .
Metabolic Pathway Prediction
Q. Q7: What strategies can identify metabolic soft spots in this compound?
Methodological Answer:
- In Silico Tools :
- In Vitro Validation :
- Incubate with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF .
Contradictory Bioactivity Data
Q. Q8: How should researchers address discrepancies in cytotoxicity data across different cell lines?
Methodological Answer:
- Hypothesis Testing :
- Verify assay consistency (e.g., ATP vs. MTT readouts) .
- Screen for off-target effects using kinome profiling .
- Mechanistic Studies :
Advanced Applications
Q. Q9: Can this compound serve as a precursor for radiopharmaceuticals or fluorescent probes?
Methodological Answer:
- Radiolabeling :
- Fluorescent Derivatives :
- Attach dansyl or BODIPY fluorophores to the acetamide nitrogen .
Environmental Impact Assessment
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
